7-Chloro-2-hydrazinyl-3-methylquinoline
Overview
Description
7-Chloro-2-hydrazinyl-3-methylquinoline: is a quinoline derivative with the molecular formula C₁₀H₁₀ClN₃ and a molecular weight of 207.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-hydrazinyl-3-methylquinoline typically involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate . This method is straightforward and yields the desired compound efficiently.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-hydrazinyl-3-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the hydrazinyl group.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 7-Chloro-2-hydrazinyl-3-methylquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound in drug discovery and development .
Medicine: Due to its biological activities, this compound is being explored for its potential therapeutic applications. It has shown promise in preclinical studies as a lead compound for the development of new drugs .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 7-Chloro-2-hydrazinyl-3-methylquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its hydrazinyl group is believed to play a crucial role in its activity .
Comparison with Similar Compounds
- 2-Chloroquinoline
- 3-Methylquinoline
- 7-Chloroquinoline
Comparison: 7-Chloro-2-hydrazinyl-3-methylquinoline is unique due to the presence of both the chloro and hydrazinyl groups on the quinoline ring. This combination imparts distinct chemical and biological properties compared to other quinoline derivatives. The hydrazinyl group enhances its reactivity and potential for forming various derivatives, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(7-chloro-3-methylquinolin-2-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12/h2-5H,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOMKWXSCZHPRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Cl)N=C1NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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